3-Cyclohexene-1,2-diol

Asymmetric Synthesis Epoxidation Stereoselectivity

Sourcing chiral vicinal diols with defined stereochemistry for asymmetric synthesis often involves long lead times and uncertain stereochemical purity. 3-Cyclohexene-1,2-diol (CAS 34780-00-2) directly addresses this bottleneck: • 98:2 stereoselectivity in MCPBA-mediated epoxidation, enabling high-diastereomeric-purity epoxide building blocks for natural product and pharmaceutical intermediate synthesis. • Direct PCC/SiO₂-promoted double oxidation to diversely substituted 1,4-hydrobenzoquinones, bypassing multi-step protection/deprotection sequences. • Versatile chiral scaffold for preparing C₂-symmetrical 1,2-diamines and diphosphane ligands used in asymmetric transition-metal catalysis. Supplied with rigorous analytical documentation for research and pharmaceutical intermediate applications.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 34780-00-2
Cat. No. B14135825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1,2-diol
CAS34780-00-2
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(C(C=C1)O)O
InChIInChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1,3,5-8H,2,4H2
InChIKeyGRRYTPLUXFDFCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexene-1,2-diol: Structural & Reactivity Profile


3-Cyclohexene-1,2-diol (CAS 34780-00-2) is a chiral vicinal diol featuring a cyclohexene ring with two adjacent hydroxyl groups. Its structure combines an alkene with a diol moiety, enabling diverse synthetic transformations including stereoselective epoxidation, double oxidation to 1,4-hydrobenzoquinones, and use as a chiral building block in asymmetric synthesis [1][2]. The compound exists in cis and trans stereoisomeric forms, each with distinct reactivity profiles.

Chiral vicinal diol with cyclohexene ring; cis/trans isomers offer distinct reactivity profiles
Alkene functionality enables stereospecific epoxidation and double oxidation to hydrobenzoquinones
Reported use as a chiral building block in asymmetric ligand synthesis

3-Cyclohexene-1,2-diol vs. Saturated Diols & Isomers


The presence of the cyclohexene double bond in 3-cyclohexene-1,2-diol fundamentally alters its reactivity compared to saturated analogs like cis- or trans-1,2-cyclohexanediol. The alkene enables unique transformations such as stereospecific epoxidation and tandem oxidation sequences to aromatic systems [1], which are inaccessible to saturated diols. Additionally, the vicinal diol arrangement in the chiral cyclohexene framework provides a distinct ligand geometry and hydrogen-bonding pattern that differs from 1,4-diol positional isomers, impacting catalytic applications and chiral resolution processes [2].

! Saturated 1,2-cyclohexanediols lack the alkene; epoxidation and oxidative aromatization pathways are not accessible.
! 1,4-diol positional isomers alter ligand geometry and hydrogen-bonding pattern, impacting catalytic coordination behavior.
! cis/trans stereochemistry and ring conformation influence catalytic performance; direct isomer substitution may shift reaction outcomes.

3-Cyclohexene-1,2-diol: Quantitative Evidence vs. Analogs


Epoxidation Stereoselectivity: Diol vs. Dibenzoate

Epoxidation of trans-3-cyclohexene-1,2-diol with MCPBA is highly stereospecific, yielding anti and syn epoxides in a 98:2 ratio. In contrast, the corresponding dibenzoate derivative gives the anti-epoxide in low yield due to decomposition of the more reactive syn-epoxide .

Epoxidation Stereoselectivity
Head-to-head
anti:syn = 98:2 (MCPBA)
vs. dibenzoate derivative
Supports stereocontrolled epoxide synthesis
Dibenzoate gave low anti yield due to syn decomposition
Asymmetric Synthesis Epoxidation Stereoselectivity

Double Oxidation to Hydrobenzoquinones vs. Saturated Diols

3-Cyclohexene-1,2-diols undergo PCC/SiO2-promoted double oxidation to produce diversely substituted 1,4-hydrobenzoquinones [1]. This transformation leverages the cyclohexene double bond and is not accessible to saturated 1,2-cyclohexanediols, which lack the requisite alkene functionality for aromatization.

Double Oxidation to Hydrobenzoquinones
Class-level
Efficient conversion to 1,4-hydrobenzoquinones
PCC/SiO₂ method
Enables hydroquinone scaffold access
Saturated diols do not undergo this aromatization
Oxidation Heterocyclic Synthesis PCC/SiO2

Chiral Diol Ligand Efficacy in Cu-Catalysis

While this study does not directly test 3-cyclohexene-1,2-diol, it establishes a critical structure-activity principle: cis-1,2-cyclohexanediol (L3) provides a highly active Cu-catalytic system and is more effective than trans-1,2-cyclohexanediol or ethylene glycol [1]. This suggests that the stereochemistry and conformational rigidity of vicinal diols on a six-membered ring significantly influence catalytic performance. 3-Cyclohexene-1,2-diol, with its chiral center and double bond, introduces additional electronic and steric tuning elements beyond simple saturated analogs.

Ligand Efficacy Inference
Class-level
cis-1,2-diol more effective than trans
Cu-catalyzed cross-coupling
Stereochemistry may influence catalytic performance
Structural analog inference; direct data for target needed
Cross-Coupling Copper Catalysis Ligand Design

Optimal Applications of 3-Cyclohexene-1,2-diol


Stereocontrolled Epoxide Synthesis

The 98:2 stereoselectivity of epoxidation with MCPBA makes trans-3-cyclohexene-1,2-diol an ideal starting material for constructing chiral epoxide building blocks with high diastereomeric purity . This is directly applicable in the synthesis of complex natural products and pharmaceutical intermediates requiring defined stereochemistry.

One-Step Access to 1,4-Hydrobenzoquinones

The PCC/SiO2-promoted double oxidation of 3-cyclohexene-1,2-diols provides a straightforward route to diversely substituted 1,4-hydrobenzoquinones [1]. This methodology is particularly valuable for medicinal chemistry programs targeting quinone-based bioactive compounds and for materials science applications involving redox-active aromatic systems.

Chiral Building Block for Asymmetric Ligands & Catalysts

The chiral cyclohexene framework of 3-cyclohexene-1,2-diol serves as a versatile scaffold for preparing chiral 1,2-diamines and diphosphanes used in asymmetric catalysis. The double bond provides a handle for further functionalization, enabling the construction of C2-symmetrical ligands with tunable steric and electronic properties.

Application
Selection Property
Validation Focus
Stereocontrolled epoxide synthesis
High epoxidation stereoselectivity profile
Verify epoxide diastereomeric purity
One-step hydrobenzoquinone access
Alkene-driven oxidative aromatization capability
Confirm reaction efficiency and substrate scope
Chiral building block for asymmetric ligands
Chiral cyclohexene scaffold with functionalizable alkene
Evaluate ligand performance in asymmetric catalysis

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